molecular formula C15H15ClN2O5 B8090490 (S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate

(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate

Cat. No.: B8090490
M. Wt: 338.74 g/mol
InChI Key: QKBOSPLAUSDEEU-DDWIOCJRSA-N
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Description

(S)-2-Amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate is a chiral amino alcohol derivative with a 3-chlorophenyl group and a 4-nitrobenzoate ester moiety. Its structure combines a polar amino alcohol backbone with aromatic and electron-withdrawing substituents, influencing its physicochemical and pharmacological properties. The 4-nitrobenzoate esterification likely enhances stability and alters solubility compared to the free base or hydrochloride salt.

Properties

IUPAC Name

(1S)-2-amino-1-(3-chlorophenyl)ethanol;4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.C7H5NO4/c9-7-3-1-2-6(4-7)8(11)5-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,8,11H,5,10H2;1-4H,(H,9,10)/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBOSPLAUSDEEU-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CN)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of (S)-2-amino-1-(3-chlorophenyl)ethanol with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and nitrobenzoate groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

(R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride

  • Structural Differences : The hydrochloride salt lacks the 4-nitrobenzoate ester, replacing it with a chloride counterion.
  • Physicochemical Properties :
    • Higher water solubility due to ionic character.
    • Lower lipophilicity compared to the 4-nitrobenzoate ester.
  • Applications : Used in asymmetric synthesis, emphasizing enantiomeric purity (>98% ee) .

2-Amino-1-(3-chlorophenyl)-1-propanone

  • Structural Differences: A ketone replaces the ethanol moiety, altering hydrogen-bonding capacity and redox reactivity.
  • Analytical Data: Relative retention time (RRT) in HPLC: ~0.38 . Regulatory status: Monitored as a precursor due to structural similarity to controlled substances (e.g., cathinones) .
  • Stability: Propanone derivatives are prone to keto-enol tautomerism, unlike the stable esterified ethanol derivative.

Thiomorpholine Carboxylic Acid Derivatives

  • Example : (3S,5S,6S)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid.
  • Structural Differences : Incorporates a thiomorpholine ring, enhancing conformational rigidity.
  • Analytical Data :
    • RRT: ~0.56; impurity limits ≤1.5% in pharmacopeial standards .

Arylidene-Hydrazinyl-Thiazolines

  • Example: 2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles.
  • Structural Differences : Thiazoline ring introduces sulfur-based electronics and planar geometry.
  • Synthesis : Prepared via condensation with 3-chlorophenyl precursors in high yields (>85%) .
  • Mass Spectrometry : Nitrogen rule applies to fragmentation patterns, contrasting with the nitrobenzoate’s distinct MS profile .

Data Tables

Table 1: Physicochemical and Analytical Comparison

Compound Molecular Weight (g/mol) CAS RN Key Functional Groups Retention Time (RRT) Purity/Impurity Limits
(S)-2-Amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate 320.71* Not reported Amino alcohol, 4-nitrobenzoate N/A N/A
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl 208.08 169032-01-3 Amino alcohol, HCl salt N/A >98% ee
2-Amino-1-(3-chlorophenyl)-1-propanone 183.62 Not reported Ketone, 3-chlorophenyl 0.38 ≤0.3% impurity
Thiomorpholine carboxylic acid derivative 328.82* Not reported Thiomorpholine, carboxylic acid 0.56 ≤1.5% impurity

*Calculated based on structural formula.

Key Research Findings

  • Electron Effects : The 4-nitrobenzoate group increases absolute hardness (η) compared to the hydrochloride salt, altering redox stability and electrophilic reactivity .
  • Regulatory Status: Aminoethanol derivatives with 3-chlorophenyl groups are structurally analogous to controlled substances (e.g., 2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol), warranting regulatory scrutiny .

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